9-Bromo-2-(3,4-dimethoxyphenyl)-5-isopropyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
9-Bromo-2-(3,4-dimethoxyphenyl)-5-isopropyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound with a unique structure that includes a bromine atom, dimethoxyphenyl group, and a pyrazolo-benzoxazine core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-2-(3,4-dimethoxyphenyl)-5-isopropyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multiple steps. One common method includes the bromination of 3,4-dimethoxyphenyl compounds followed by cyclization reactions to form the pyrazolo-benzoxazine core. The reaction conditions often require specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and quality control are crucial to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
9-Bromo-2-(3,4-dimethoxyphenyl)-5-isopropyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while substitution reactions can introduce new functional groups in place of the bromine atom .
Scientific Research Applications
9-Bromo-2-(3,4-dimethoxyphenyl)-5-isopropyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It may be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 9-Bromo-2-(3,4-dimethoxyphenyl)-5-isopropyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 9-Bromo-5-(3,4-dimethoxyphenyl)-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 9-Bromo-2-(3,4-dimethoxyphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Uniqueness
What sets 9-Bromo-2-(3,4-dimethoxyphenyl)-5-isopropyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H23BrN2O3 |
---|---|
Molecular Weight |
431.3 g/mol |
IUPAC Name |
9-bromo-2-(3,4-dimethoxyphenyl)-5-propan-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C21H23BrN2O3/c1-12(2)21-24-17(15-10-14(22)6-8-18(15)27-21)11-16(23-24)13-5-7-19(25-3)20(9-13)26-4/h5-10,12,17,21H,11H2,1-4H3 |
InChI Key |
UJBSPNJCXQOSFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1N2C(CC(=N2)C3=CC(=C(C=C3)OC)OC)C4=C(O1)C=CC(=C4)Br |
Origin of Product |
United States |
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